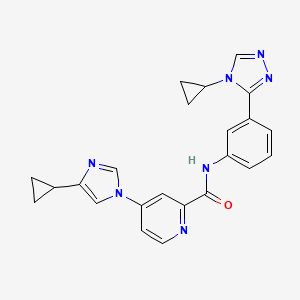

Ask1-IN-1

Description

Properties

IUPAC Name |

4-(4-cyclopropylimidazol-1-yl)-N-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7O/c31-23(20-11-19(8-9-24-20)29-12-21(25-13-29)15-4-5-15)27-17-3-1-2-16(10-17)22-28-26-14-30(22)18-6-7-18/h1-3,8-15,18H,4-7H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCMQKWOUIMBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)NC4=CC=CC(=C4)C5=NN=CN5C6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Ask1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Ask1-IN-1, a potent and central nervous system (CNS)-penetrant inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The content herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a technical understanding of this significant compound.

Introduction to ASK1 and Its Role in Disease

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It functions as an upstream activator of the p38 and c-Jun N-terminal kinase (JNK) pathways.[2] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[3] Dysregulation of the ASK1 signaling pathway has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.[1][3]

The Discovery of Ask1-IN-1

Ask1-IN-1, also identified as compound 21 in the foundational research, emerged from a medicinal chemistry campaign aimed at developing CNS-penetrant ASK1 inhibitors.[4] The discovery, detailed by Xin et al., began with peripherally restricted compounds and systematically optimized their properties to achieve brain penetration.[4] This effort led to the identification of Ask1-IN-1 as a novel inhibitor with a favorable profile for investigating the therapeutic potential of modulating the ASK1 pathway in neurological diseases.[4]

Quantitative Data Presentation

The following tables summarize the quantitative data for Ask1-IN-1 and other notable ASK1 inhibitors for comparative analysis.

Table 1: Potency of Selected ASK1 Inhibitors

| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |

| Ask1-IN-1 (Compound 21) | 21 | 138 | [5][6] |

| GS-444217 | 2.87 | - | [2][7][8] |

| Selonsertib (GS-4997) | 3.2 | - | [9] |

| MSC2032964A | 93 - 96 | - | [1][10] |

| ASK1-IN-2 | 32.8 | - | [1][2] |

| ASK1-IN-8 | 1.8 | - | [1] |

IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target's activity. "Biochemical IC50" refers to in vitro assays with the isolated enzyme, while "Cellular IC50" refers to assays conducted in a cellular context.

Experimental Protocols

Synthesis of Ask1-IN-1 (Representative Protocol)

While the specific, detailed synthesis protocol for Ask1-IN-1 is found in the supporting information of the primary publication by Xin et al., a general and representative synthetic scheme for analogous quinoxaline-based ASK1 inhibitors can be described as follows.[4][11][12] This provides a foundational understanding of the chemical steps involved.

Scheme 1: General Synthesis of Quinoxaline-based ASK1 Inhibitors

Reagents and conditions: (i) N₂H₄·H₂O, MeOH, reflux; (ii) 1,1-dimethoxy-N,N-dimethylmethanamine, MeCN, reflux; (iii) appropriate amine, AcOH, MeCN, reflux; (iv) 2-quinoxalinecarboxylic acid, coupling agent (e.g., T3P), base (e.g., Et₃N), CH₂Cl₂, room temperature.[11][12]

Step-by-step procedure (general):

-

Hydrazine displacement: A substituted starting material is reacted with hydrazine hydrate in a suitable solvent like methanol under reflux to yield a hydrazinyl intermediate.

-

Cyclization to form the pyrazole ring: The intermediate is then reacted with 1,1-dimethoxy-N,N-dimethylmethanamine in a solvent such as acetonitrile under reflux to form the core pyrazole ring structure.

-

Introduction of the side chain: The pyrazole intermediate is subsequently reacted with an appropriate amine in the presence of acetic acid in acetonitrile under reflux to introduce the desired side chain.

-

Amide coupling: Finally, the resulting amine is coupled with 2-quinoxalinecarboxylic acid using a peptide coupling agent (like T3P) and a base (such as triethylamine) in a solvent like dichloromethane at room temperature to yield the final quinoxaline-based ASK1 inhibitor.

Note: This is a generalized protocol. Specific reaction conditions, purification methods, and characterization data for Ask1-IN-1 are detailed in the original research publication and its supporting materials.[4]

In Vitro ASK1 Inhibition Assay (Biochemical)

The biochemical potency of ASK1 inhibitors is typically determined using an in vitro kinase assay.

-

Reagents: Recombinant human ASK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), ATP, and the test inhibitor (e.g., Ask1-IN-1).

-

Procedure:

-

The ASK1 enzyme is incubated with varying concentrations of the inhibitor in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection (e.g., ELISA, HTRF).

-

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Mandatory Visualizations

ASK1 Signaling Pathway

Caption: ASK1 Signaling Pathway and Point of Inhibition by Ask1-IN-1.

Experimental Workflow for Inhibitor Screening

Caption: General experimental workflow for in vitro screening of ASK1 inhibitors.

References

- 1. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. labshake.com [labshake.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Role of Ask1-IN-1 in the MAP3K5 (ASK1) Signaling Pathway: A Technical Guide

Abstract

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It functions as a key sensor for a variety of cellular stressors, including oxidative and endoplasmic reticulum stress, initiating downstream signaling that leads to inflammation and apoptosis.[1][2][3] The dysregulation of the ASK1 pathway is implicated in numerous pathologies, such as neurodegenerative, cardiovascular, and inflammatory diseases, making it a significant target for therapeutic intervention.[1][4] Ask1-IN-1 is a potent, CNS-penetrant small molecule inhibitor of ASK1, serving as an essential tool for investigating the physiological and pathological roles of this pathway.[5] This technical guide provides an in-depth overview of the MAP3K5/ASK1 signaling pathway, details the inhibitory action of Ask1-IN-1, presents quantitative data for key inhibitors, and outlines detailed experimental protocols for studying ASK1 activity.

The MAP3K5 (ASK1) Signaling Pathway

Overview and Mechanism of Activation

ASK1 is a serine/threonine kinase that primarily activates the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades in response to cellular stress.[1][6] Under homeostatic conditions, ASK1 exists in an inactive state, forming a homodimer that is non-covalently bound and inhibited by the reduced form of thioredoxin (Trx).[1][5][7][8]

The activation of ASK1 is a multi-step process triggered by various stress signals:

-

Stress Sensing and Inhibitor Dissociation : Cellular stressors, most notably reactive oxygen species (ROS), induce the oxidation of thioredoxin.[3][5] This conformational change causes Trx to dissociate from the N-terminal domain of ASK1, relieving its inhibitory constraint.[7][9]

-

Recruitment of Activators : The dissociation of Trx unmasks docking sites on ASK1, allowing for the recruitment of activator proteins, primarily TNF receptor-associated factors such as TRAF2 and TRAF6.[1][7][9]

-

Oligomerization and Autophosphorylation : The binding of TRAF proteins facilitates the homo-oligomerization of ASK1 molecules into a higher-order complex.[1][9] This clustering promotes the trans-autophosphorylation of a key threonine residue (Thr-838 in the activation loop), leading to the full catalytic activation of the kinase.[7]

Downstream Signaling and Pathophysiological Role

Once activated, ASK1 serves as an apex kinase, phosphorylating and activating several downstream MAPK kinases (MAP2Ks).[10] Specifically, ASK1 activates MKK4 and MKK7, which in turn activate JNK, as well as MKK3 and MKK6, which activate p38 MAPK.[6][11][12] These terminal kinases, JNK and p38, then phosphorylate a host of transcription factors (e.g., AP-1) and other cellular proteins, orchestrating a cellular program that typically culminates in inflammation, apoptosis, or differentiation.[2][6] This pathway is essential for host defense but its prolonged or excessive activation contributes to tissue damage in a wide range of diseases.[13][14]

Ask1-IN-1: An Inhibitor of the ASK1 Pathway

Mechanism of Action

Ask1-IN-1 is a potent, cell-permeable, and central nervous system-penetrant inhibitor of ASK1.[5] While its specific binding mode is not detailed in the provided search results, it belongs to a class of small molecules that typically function as ATP-competitive inhibitors.[15][16] This mechanism involves the inhibitor binding to the ATP-binding pocket of the ASK1 kinase domain, preventing the phosphorylation of its downstream MKK substrates and thereby blocking the entire signaling cascade.

Quantitative Potency Data of ASK1 Inhibitors

The potency of ASK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in both biochemical (cell-free) and cellular assays. Ask1-IN-1 demonstrates high potency in both contexts. The table below summarizes quantitative data for Ask1-IN-1 and other notable ASK1 inhibitors for comparative purposes.

| Compound | Type | IC₅₀ (nM) | Reference(s) |

| Ask1-IN-1 | Biochemical | 21 | [5][15] |

| Cellular | 138 | [5] | |

| ASK1-IN-8 | Biochemical | 1.8 | [5][15] |

| GS-444217 | Biochemical | 2.87 | [15] |

| ASK1-IN-6 | Biochemical | 7 | [5] |

| Cellular | 25 | [5] | |

| TC ASK 10 | Biochemical | 14 | [15] |

| ASK1-IN-2 | Biochemical | 32.8 | [5][15] |

| Selonsertib (GS-4997) | Biochemical | Potent inhibitor | [15] |

Note: Specific IC₅₀ for Selonsertib was not found in the search results, but it is a well-established clinical-stage ASK1 inhibitor.[15][17]

Key Experimental Protocols

In Vitro Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is highly suitable for determining the IC₅₀ values of inhibitors like Ask1-IN-1.

Methodology

-

Reagent Preparation :

-

Kinase Buffer : Prepare a suitable buffer, such as 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1 mg/ml BSA, and 50µM DTT.[11]

-

Enzyme/Substrate Mix : Dilute active ASK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in the kinase buffer.[18]

-

ATP Solution : Prepare an ATP solution in the kinase buffer to the desired final concentration (e.g., 25 µM).[11][18]

-

Inhibitor Dilutions : Perform serial dilutions of Ask1-IN-1 in kinase buffer containing a constant percentage of DMSO (e.g., 5%).[18]

-

-

Kinase Reaction :

-

Signal Detection :

-

Terminate the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.[11]

-

Add 10 µl of Kinase Detection Reagent. This converts the generated ADP back to ATP and catalyzes the luciferase reaction.

-

Incubate for 30 minutes at room temperature.[11]

-

Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the ASK1 kinase activity.

-

Cell-Based Functional Assay

Cell-based assays are crucial for confirming an inhibitor's efficacy in a physiological context. A common approach is to measure the phosphorylation of a downstream target, such as JNK or p38, in response to a stress stimulus.[17]

Methodology

-

Cell Culture : Seed appropriate cells (e.g., HEK293, HeLa, or primary cells) in multi-well plates and grow to a suitable confluency (e.g., 10,000-15,000 cells/well in a 384-well plate).[19]

-

Inhibitor Pre-treatment : Remove the growth medium and replace it with a serum-free medium. Add serial dilutions of Ask1-IN-1 to the wells and pre-incubate for a defined period (e.g., 15-60 minutes) to allow for cell penetration.[19]

-

Stress Induction : Add a known ASK1 activator, such as H₂O₂ (for oxidative stress) or TNF-α, to the wells to stimulate the pathway.[20] Incubate for an appropriate time (e.g., 60-90 minutes).[19]

-

Cell Lysis : Aspirate the medium and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

-

Target Detection :

-

Western Blotting : Collect the lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated JNK (p-JNK) or phosphorylated p38 (p-p38). Use antibodies against total JNK/p38 as loading controls.

-

ELISA/HTRF : Utilize high-throughput plate-based immunoassays to quantify the levels of p-JNK or p-p38 in the cell lysates.

-

-

Data Analysis : Quantify the signal for the phosphorylated protein relative to the total protein or a housekeeping control. Determine the concentration-dependent inhibition by Ask1-IN-1 to calculate a cellular EC₅₀ or IC₅₀.

Conclusion

The MAP3K5/ASK1 signaling pathway is a central regulator of cellular responses to stress, playing a pivotal role in the progression of numerous inflammatory and apoptotic diseases. Ask1-IN-1 is a potent and valuable chemical probe that effectively blocks this pathway, enabling detailed investigation of its downstream consequences. The combination of robust biochemical and cell-based assays, as detailed in this guide, provides a comprehensive framework for researchers and drug development professionals to characterize the activity of ASK1 inhibitors and explore their therapeutic potential in modulating stress-induced pathologies.

References

- 1. ASK1 - Wikipedia [en.wikipedia.org]

- 2. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sinobiological.com [sinobiological.com]

- 7. uniprot.org [uniprot.org]

- 8. genecards.org [genecards.org]

- 9. Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.de [promega.de]

- 11. promega.com [promega.com]

- 12. usbio.net [usbio.net]

- 13. MAP3K5 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 14. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 15. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 16. medchem.org.ua [medchem.org.ua]

- 17. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. bioinvenu.com [bioinvenu.com]

- 20. ASK1 Regulates Cardiomyocyte Death But Not Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biochemical Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Ask1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) by the small molecule inhibitor, Ask1-IN-1. This document details the inhibitor's potency, the experimental protocols for its characterization, and the signaling context in which it operates.

Quantitative Data Summary

Ask1-IN-1 is a potent inhibitor of ASK1, demonstrating significant activity at both the biochemical and cellular levels. The key quantitative metrics for Ask1-IN-1 are summarized in the table below.

| Inhibitor | Target | Assay Type | IC50 |

| Ask1-IN-1 | Apoptosis Signal-Regulating Kinase 1 (ASK1) | Biochemical | 21 nM |

| Ask1-IN-1 | Apoptosis Signal-Regulating Kinase 1 (ASK1) | Cellular | 138 nM |

Experimental Protocols

The determination of the biochemical IC50 value for an inhibitor is a critical step in its characterization. Below is a representative, detailed protocol for a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which is commonly used to measure the activity of kinases like ASK1 and the potency of their inhibitors.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps:

-

Kinase Reaction and ATP Depletion: The kinase reaction is performed in the presence of the kinase (ASK1), its substrate, ATP, and the inhibitor (Ask1-IN-1). After the reaction, the remaining ATP is depleted by adding ADP-Glo™ Reagent.

-

ADP Conversion and Signal Generation: The ADP produced in the kinase reaction is then converted back to ATP using the Kinase Detection Reagent. This newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the initial kinase activity.

Materials and Reagents

-

Recombinant human ASK1 enzyme

-

Myelin basic protein (MBP) as a substrate

-

Adenosine triphosphate (ATP)

-

Ask1-IN-1 (or other test inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) containing:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

ATP and ADP standards

-

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate-reading luminometer

Assay Protocol for IC50 Determination

-

Compound Preparation: Prepare a serial dilution of Ask1-IN-1 in DMSO. A typical starting concentration for the dilution series might be 100 µM. Then, dilute the compound in the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted Ask1-IN-1 to the wells of a white assay plate. Include wells with DMSO only as a no-inhibitor control (100% activity) and wells without enzyme as a background control.

-

Add 2.5 µL of a solution containing the ASK1 enzyme and MBP substrate in Kinase Assay Buffer. Pre-incubate the inhibitor and enzyme for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for ASK1, if known, to ensure accurate IC50 determination for ATP-competitive inhibitors.

-

Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Assay Readout:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Normalize the data by setting the no-inhibitor control to 100% activity and the no-enzyme control to 0% activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

ASK1 Signaling Pathway

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[1] Under basal conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[2] Upon exposure to stress signals, Trx dissociates from ASK1, leading to its activation.[2] Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, respectively.[1] These pathways ultimately regulate various cellular processes, including apoptosis, inflammation, and differentiation.[3] The activation of ASK1 can also be modulated by its interaction with TNF receptor-associated factors (TRAFs), such as TRAF2 and TRAF6.[4]

Caption: ASK1 signaling pathway activation by stress and its inhibition by Ask1-IN-1.

Experimental Workflow for ASK1 Inhibitor Characterization

The discovery and characterization of a novel kinase inhibitor like Ask1-IN-1 typically follows a structured workflow, moving from broad screening to detailed in vitro and in vivo analysis.

Caption: General experimental workflow for the characterization of an ASK1 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Thioredoxin and TRAF family proteins regulate reactive oxygen species-dependent activation of ASK1 through reciprocal modulation of the N-terminal homophilic interaction of ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ask1-IN-1: A CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor - A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] Under cellular stress conditions, such as the presence of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, or pro-inflammatory cytokines, ASK1 becomes activated.[2][3][4][5] This activation triggers downstream signaling through the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are pivotal in regulating apoptosis and inflammation.[1][2][3][4]

Given its central role in mediating cellular stress responses, the ASK1 pathway has been implicated in the pathophysiology of a wide range of human diseases, including neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases.[2][6][7] Consequently, ASK1 has emerged as an attractive therapeutic target.

This technical guide focuses on Ask1-IN-1 (also referred to as compound 21 in its discovery literature), a potent and selective inhibitor of ASK1.[6][8][9] A key feature of this molecule is its ability to penetrate the central nervous system (CNS), making it an invaluable chemical probe for investigating the role of ASK1 in neurological diseases and a promising starting point for the development of CNS-targeted therapeutics.[6][9]

The ASK1 Signaling Pathway

Under normal physiological conditions, ASK1 is held in an inactive state through a non-covalent bond with the reduced form of thioredoxin (Trx).[1][10] Various stress signals, particularly oxidative stress, lead to the oxidation of Trx, causing its dissociation from ASK1.[1][11] This unmasks the catalytic domain of ASK1, allowing for its homo-oligomerization and subsequent autophosphorylation, leading to full kinase activation.[10][11]

Once active, ASK1 phosphorylates and activates downstream MAPK Kinases (MAP2Ks), specifically MKK3/6 and MKK4/7.[3][5] These kinases, in turn, phosphorylate and activate the p38 and JNK MAPKs, respectively.[1][3] The activation of the JNK and p38 pathways culminates in a variety of cellular responses, including the induction of apoptosis and the production of inflammatory cytokines, which can contribute to tissue injury when dysregulated.[1][5]

Ask1-IN-1: Profile and Properties

Medicinal chemistry efforts to optimize peripherally restricted ASK1 inhibitors led to the discovery of Ask1-IN-1, a compound with good biochemical and cellular potency, coupled with favorable pharmacokinetic properties and significant CNS penetration.[6] The key quantitative data for Ask1-IN-1 are summarized below.

| Parameter | Value | Description | Reference |

| Biochemical IC50 | 21 nM | The concentration of inhibitor required to reduce the activity of the isolated ASK1 enzyme by 50%. | [1] |

| Cellular IC50 | 138 nM | The concentration of inhibitor required to achieve 50% inhibition of ASK1 activity within a cellular context. | [1][6][9] |

| Rat Clearance (Cl) | 0.36 L h-1 kg-1 | The volume of plasma cleared of the drug per unit time, normalized by body weight, in rats. A low clearance value is desirable. | [6][9] |

| Rat Unbound Clearance (Clu) | 6.7 L h-1 kg-1 | The clearance of the unbound fraction of the drug in plasma. | [6][9] |

| Rat CNS Penetration (Kp,uu) | 0.38 | The ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma at steady state. A Kp,uu > 0.3 is often considered indicative of good CNS penetration. | [6][9][12] |

Experimental Methodologies

The characterization of a CNS-penetrant kinase inhibitor like Ask1-IN-1 involves a series of specific in vitro and in vivo experiments. The following sections detail generalized protocols for these key assays.

In Vitro Kinase Inhibition Assay (Biochemical Potency)

This assay quantifies the direct inhibitory effect of a compound on the purified kinase enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[13]

Protocol:

-

Compound Preparation: Prepare a 10-point, 1:3 serial dilution series of Ask1-IN-1 in DMSO, starting from a high concentration (e.g., 1 mM).[13]

-

Reagent Preparation: Prepare a kinase reaction mixture containing purified recombinant ASK1 enzyme, a suitable peptide substrate, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[13]

-

Inhibitor Incubation: In a 96-well or 384-well plate, add the serially diluted inhibitor or vehicle control (DMSO) to each well. Add the kinase to each well and incubate briefly (e.g., 10 minutes at room temperature) to allow for inhibitor binding.[13]

-

Kinase Reaction Initiation: Initiate the reaction by adding a mixture of ATP and the kinase substrate to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[13]

-

ADP Detection: Stop the kinase reaction and quantify the ADP produced using a commercial detection kit (e.g., ADP-Glo™). This typically involves a two-step process: first, adding a reagent to stop the reaction and deplete unused ATP, followed by adding a detection reagent to convert ADP to ATP and generate a luminescent signal.[13]

-

Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Cell-Based ASK1 Inhibition Assay (Cellular Potency)

This assay determines the inhibitor's efficacy in a more physiologically relevant context by measuring its ability to block the target pathway within intact cells.

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293 cells stably expressing human ASK1) in 96-well plates and allow them to adhere overnight.[14]

-

Inhibitor Treatment: Treat the cells with a serial dilution of Ask1-IN-1 or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).[15]

-

Stress Induction: Induce the ASK1 pathway by adding a stress stimulus, such as hydrogen peroxide (H₂O₂) for oxidative stress, and incubate for a short period (e.g., 30 minutes).[14]

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Target Analysis: Quantify the level of a downstream marker of ASK1 activity, such as the phosphorylated form of p38 (p-p38), in the cell lysates. This can be done using methods like Western blotting, ELISA, or Meso Scale Discovery (MSD) assays.[14]

-

Data Analysis: Normalize the p-p38 signal to total p38 or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

In Vivo Pharmacokinetic and CNS Penetration Analysis

This experiment is crucial for determining if the inhibitor reaches its target in the brain at sufficient concentrations. The key parameter measured is Kp,uu.[6][16]

Protocol:

-

Animal Dosing: Administer Ask1-IN-1 to a cohort of rodents (e.g., male Sprague-Dawley rats) at a specific dose, typically via oral gavage (PO) or intravenous (IV) injection.

-

Sample Collection: At multiple time points post-dose, collect blood samples (via tail vein or cardiac puncture) and brain tissue.[17]

-

Sample Processing: Centrifuge blood to separate plasma. Homogenize the brain tissue.

-

Drug Quantification: Extract the drug from plasma and brain homogenate samples and quantify its concentration using a sensitive bioanalytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Protein Binding Measurement: Determine the unbound fraction of the drug in both plasma (fu,plasma) and brain tissue (fu,brain) using an in vitro method such as equilibrium dialysis.[18]

-

Data Calculation:

-

Calculate the total brain-to-plasma concentration ratio (Kp = Cbrain,total / Cplasma,total).

-

Calculate the unbound brain-to-plasma ratio using the formula: Kp,uu = Kp / (fu,brain / fu,plasma) .[16]

-

Pharmacokinetic parameters like clearance (Cl) are calculated from the plasma concentration-time profile.

-

Logical Framework for CNS-Penetrant Inhibitor Development

The discovery and validation of a CNS-penetrant inhibitor follow a logical progression from initial in vitro screening to in vivo characterization. The goal is to identify compounds that are not only potent against the target but also possess the necessary "drug-like" properties to cross the blood-brain barrier and remain stable in the body.

Conclusion

Ask1-IN-1 stands as a well-characterized CNS-penetrant kinase inhibitor with demonstrated potency against ASK1 in both biochemical and cellular assays. Its favorable pharmacokinetic profile, particularly its significant brain penetration (Kp,uu = 0.38), makes it an exemplary tool for preclinical research.[6][9] This compound enables the rigorous investigation of the ASK1 signaling pathway's role in the pathophysiology of central nervous system disorders. The data and methodologies presented in this guide provide a comprehensive framework for utilizing and evaluating Ask1-IN-1 and other similar molecules in a drug discovery and development setting. Further studies with this tool compound may help validate ASK1 as a therapeutic target for neurological diseases such as multiple sclerosis, Alzheimer's disease, and amyotrophic lateral sclerosis.[2][6][19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]

- 8. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ASK1 - Wikipedia [en.wikipedia.org]

- 11. Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. benchchem.com [benchchem.com]

- 14. enanta.com [enanta.com]

- 15. benchchem.com [benchchem.com]

- 16. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. pnas.org [pnas.org]

The Structure-Activity Relationship of Ask1-IN-1: A Technical Guide to a CNS-Penetrant ASK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of Ask1-IN-1, a central nervous system (CNS)-penetrant inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a critical mediator of cellular stress responses, and its inhibition is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways relevant to the development of Ask1-IN-1 and its analogs.

Introduction to ASK1 and the Role of Ask1-IN-1

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] It functions as a key sensor for various cellular stressors, including oxidative stress, endoplasmic reticulum stress, and inflammatory signals.[1] Upon activation, ASK1 initiates a downstream signaling cascade by phosphorylating MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways.[1] This cascade is pivotal in regulating apoptosis and inflammation. Consequently, inhibiting ASK1 has emerged as a compelling therapeutic approach for diseases where these pathways are dysregulated.

Ask1-IN-1 (also reported as compound 21 in its primary publication) is a novel, potent, and CNS-penetrant ASK1 inhibitor developed from a pyrazolo[1,5-a]pyrimidine scaffold.[1][2][3] It exhibits a cellular IC50 of 138 nM and demonstrates favorable pharmacokinetic properties for neurological applications, including good brain penetration.[1][2]

ASK1 Signaling Pathway

The diagram below illustrates the central role of ASK1 in mediating stress-induced signaling pathways that lead to apoptosis and inflammation.

References

- 1. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors. | Semantic Scholar [semanticscholar.org]

- 3. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of ASK1 Inhibition on JNK and p38 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibition on the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38). Specifically, this document will focus on the anticipated effects of an ASK1 inhibitor, using publicly available data for the potent inhibitor NQDI-1 as a representative example for "Ask1-IN-1".

Introduction to the ASK1 Signaling Pathway

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator of the JNK and p38 signaling pathways.[1] These pathways are activated in response to a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 phosphorylates and activates downstream kinases, leading to a signaling cascade that ultimately results in the phosphorylation and activation of JNK and p38. Activated JNK and p38, in turn, phosphorylate a multitude of substrate proteins that regulate diverse cellular processes, including inflammation, apoptosis, and cellular differentiation.

The activation of the ASK1-JNK/p38 axis is implicated in the pathophysiology of numerous diseases, making ASK1 an attractive therapeutic target. Inhibition of ASK1 is expected to attenuate the downstream phosphorylation of JNK and p38, thereby mitigating the detrimental effects of cellular stress.

The ASK1 Signaling Cascade

The following diagram illustrates the canonical ASK1 signaling pathway leading to the phosphorylation of JNK and p38.

Quantitative Effects of ASK1 Inhibition on JNK and p38 Phosphorylation

While specific data for "Ask1-IN-1" is not publicly available, a study on the ASK1 inhibitor NQDI-1 in a rat model of subarachnoid hemorrhage provides quantitative insight into the expected effects. The data from this study, presented below, demonstrates a significant reduction in the phosphorylation of both JNK and p38 following treatment with the ASK1 inhibitor.

Table 1: Effect of ASK1 Inhibitor (NQDI-1) on p-JNK/JNK and p-p38/p38 Ratios

| Treatment Group | Relative p-JNK/JNK Ratio (Mean ± SD) | Percent Inhibition of JNK Phosphorylation | Relative p-p38/p38 Ratio (Mean ± SD) | Percent Inhibition of p38 Phosphorylation |

| Sham | 0.25 ± 0.05 | - | 0.30 ± 0.06 | - |

| SAH + Vehicle | 1.00 ± 0.12 | 0% (Baseline) | 1.05 ± 0.15 | 0% (Baseline) |

| SAH + NQDI-1 | 0.45 ± 0.08 | 55% | 0.50 ± 0.09 | 52% |

Data is adapted from a study by Ren et al. (2023) and represents the semi-quantitative analysis of Western blot data. The values are normalized to the SAH + Vehicle group.[1]

These results indicate that inhibition of ASK1 leads to a substantial decrease in the stress-induced phosphorylation of both JNK and p38.

Experimental Protocols

Western Blotting for Phosphorylated JNK and p38

This protocol outlines the key steps for assessing the phosphorylation status of JNK and p38 in cell lysates following treatment with an ASK1 inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-phospho-JNK (Thr183/Tyr185)

-

Rabbit anti-JNK (total)

-

Rabbit anti-phospho-p38 (Thr180/Tyr182)

-

Rabbit anti-p38 (total)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis:

-

Treat cells with the ASK1 inhibitor and/or stress stimulus as required.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

Sample Preparation:

-

Mix equal amounts of protein from each sample with Laemmli sample buffer.

-

Heat the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-JNK) and a loading control.

-

Quantify the band intensities using densitometry software.

-

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of Ask1-IN-1 on ASK1 kinase activity.

Materials:

-

Recombinant active ASK1 enzyme.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Substrate protein (e.g., inactive MKK6).

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP).

-

Ask1-IN-1 at various concentrations.

-

Reaction termination buffer (e.g., SDS-PAGE sample buffer).

-

Method for detecting substrate phosphorylation (e.g., autoradiography for radiolabeled ATP, or Western blot with a phospho-specific MKK6 antibody).

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the recombinant ASK1 enzyme, the substrate protein (inactive MKK6), and the kinase buffer.

-

Add Ask1-IN-1 at the desired concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specific time (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a termination buffer.

-

-

Detection of Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

If using radiolabeled ATP, expose the gel to an X-ray film to visualize the phosphorylated substrate.

-

If using unlabeled ATP, transfer the proteins to a membrane and perform a Western blot using an antibody specific for phosphorylated MKK6.

-

-

Data Analysis:

-

Quantify the amount of phosphorylated substrate in each reaction.

-

Calculate the IC50 value of Ask1-IN-1 by plotting the percentage of inhibition against the inhibitor concentration.

-

References

Ask1-IN-1 in Neuroinflammation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on Ask1-IN-1, a central nervous system (CNS)-penetrant inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), in the context of neuroinflammation. This document synthesizes available data on its mechanism of action, potency, and potential therapeutic applications in neuroinflammatory disease models. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts.

Introduction to ASK1 in Neuroinflammation

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical mediator of cellular stress responses, including inflammation and apoptosis.[1] In the central nervous system, ASK1 is a key player in the signaling cascades that drive neuroinflammation, a common feature of neurodegenerative diseases such as Multiple Sclerosis (MS), Alzheimer's disease, and Parkinson's disease.[2][3] ASK1 is activated by various stressors, including oxidative stress and pro-inflammatory cytokines, and subsequently activates downstream signaling pathways, primarily the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

Microglia and astrocytes, the resident immune cells of the CNS, are central to the neuroinflammatory process. Upon activation, these glial cells release a variety of pro-inflammatory mediators, including cytokines and chemokines, which can lead to neuronal damage.[5][6] Studies using conditional knockout mice have demonstrated that ASK1 signaling in both microglia and astrocytes is crucial for the initiation and maintenance of neuroinflammation.[2][5][6] Specifically, ASK1 deficiency in microglia and macrophages has been shown to reduce the severity of Experimental Autoimmune Encephalomyelitis (EAE), a widely used mouse model of MS, in both the early and later stages of the disease.[2][5][6] In contrast, ASK1 deletion in astrocytes primarily ameliorates later-stage neuroinflammation.[2][5][6] This suggests a complex, phase-specific role for ASK1 in different glial cell types during the progression of neuroinflammatory diseases.

Ask1-IN-1: A CNS-Penetrant ASK1 Inhibitor

Ask1-IN-1 is a novel, potent, and CNS-penetrant inhibitor of ASK1.[7] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of ASK1 in neurological disorders and a potential therapeutic candidate for these conditions.

Quantitative Data on Ask1-IN-1 and Related Inhibitors

While in vivo efficacy data for Ask1-IN-1 in neuroinflammation models is not yet publicly available, the following tables summarize its known potency and pharmacokinetic properties, along with data from other relevant CNS-penetrant ASK1 inhibitors to provide a comparative context.

| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |

| Ask1-IN-1 | 21 | 138 | [7] |

Table 1: In Vitro Potency of Ask1-IN-1. The half-maximal inhibitory concentration (IC50) was determined through biochemical and cell-based assays.

| Compound | Animal Model | Clearance (L/h/kg) | CNS Penetration (Kp,uu) | Reference |

| Ask1-IN-1 | Rat | 0.36 | 0.38 | [7] |

| Compound 32 | Rat | 1.6 | 0.46 | [3][8] |

Table 2: Pharmacokinetic Properties of CNS-Penetrant ASK1 Inhibitors. Clearance and brain penetration (unbound brain-to-plasma concentration ratio) were assessed in rats.

| Compound | Animal Model | Dosing | Key Findings | Reference |

| Compound 32 | Human tau transgenic (Tg4510) mice | 3, 10, and 30 mg/kg, BID/PO for 4 days | Robust reduction of inflammatory markers (e.g., IL-1β) in the cortex. | [3][8] |

| MSC2032964A | EAE mouse model | Oral administration | Suppressed EAE-induced neuroinflammation in both the spinal cord and optic nerve. | [9] |

Table 3: In Vivo Efficacy of Other CNS-Penetrant ASK1 Inhibitors in Neuroinflammation Models. These studies demonstrate the potential of ASK1 inhibition in relevant animal models of neuroinflammation.

Signaling Pathways and Experimental Workflows

ASK1 Signaling in Glial Cells

The following diagram illustrates the central role of ASK1 in mediating inflammatory responses in microglia and astrocytes.

Caption: ASK1 signaling cascade in microglia and astrocytes.

Experimental Workflow for In Vitro Evaluation of Ask1-IN-1

The following diagram outlines a typical workflow for assessing the efficacy of Ask1-IN-1 in a lipopolysaccharide (LPS)-induced neuroinflammation model using primary microglia or microglial cell lines.

Caption: Workflow for in vitro analysis of Ask1-IN-1.

Experimental Workflow for In Vivo Evaluation of Ask1-IN-1

The following diagram provides a logical workflow for a preclinical study of Ask1-IN-1 in the EAE mouse model of neuroinflammation.

Caption: Workflow for in vivo EAE studies with Ask1-IN-1.

Detailed Experimental Protocols

In Vitro LPS-Induced Microglial Activation Assay

This protocol describes the methodology to assess the anti-inflammatory effects of Ask1-IN-1 on LPS-stimulated microglia.

Materials:

-

Primary microglia or a suitable microglial cell line (e.g., BV-2)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

Ask1-IN-1

-

Vehicle (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

-

Reagents for protein quantification (e.g., BCA assay) and Western blotting

Procedure:

-

Cell Seeding: Seed microglia in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for ELISA) and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of Ask1-IN-1 or vehicle for 1-2 hours.

-

Stimulation: Add LPS to the culture medium at a final concentration of 100 ng/mL to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 6 hours for qPCR, 24 hours for ELISA).

-

Sample Collection:

-

Supernatant: Collect the culture supernatant for cytokine analysis by ELISA.

-

Cell Lysate: Wash the cells with PBS and lyse them for RNA or protein extraction.

-

-

Analysis:

-

ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant according to the manufacturer's instructions.

-

RT-qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to quantify the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2). Normalize the data to a housekeeping gene (e.g., Gapdh or Actb).

-

Western Blot: Analyze the protein levels of phosphorylated and total p38 and JNK to confirm the inhibition of the ASK1 signaling pathway.

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the induction of EAE in mice and the subsequent evaluation of Ask1-IN-1's therapeutic potential.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

Ask1-IN-1

-

Vehicle for in vivo administration

-

Anesthetics

-

Perfusion solutions (PBS and 4% paraformaldehyde)

-

Sucrose solutions for tissue cryoprotection

-

Reagents and antibodies for histology and immunohistochemistry (e.g., Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB), anti-Iba1, anti-GFAP)

Procedure:

-

EAE Induction:

-

Emulsify MOG35-55 peptide in CFA.

-

Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.

-

Administer pertussis toxin intraperitoneally on days 0 and 2 post-immunization.

-

-

Treatment:

-

Begin treatment with Ask1-IN-1 or vehicle at the onset of clinical signs or prophylactically from day 0.

-

Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

-

Clinical Assessment:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

-

Endpoint and Tissue Collection:

-

At the end of the study (e.g., day 28 post-immunization), euthanize the mice.

-

Perfuse the animals with PBS followed by 4% paraformaldehyde.

-

Collect the brain and spinal cord for histological and immunohistochemical analysis.

-

-

Histological and Immunohistochemical Analysis:

-

Process the tissues for paraffin embedding or cryosectioning.

-

Stain sections with H&E to assess inflammation and LFB to evaluate demyelination.

-

Perform immunohistochemistry using antibodies against Iba1 (microglia/macrophages) and GFAP (astrocytes) to characterize glial activation.

-

-

Data Analysis:

-

Compare the clinical scores, inflammation, demyelination, and glial activation between the Ask1-IN-1-treated and vehicle-treated groups.

-

Conclusion and Future Directions

Ask1-IN-1 represents a promising pharmacological tool for the investigation of ASK1's role in neuroinflammation. Its CNS-penetrant nature allows for the direct assessment of its effects within the brain and spinal cord. While direct in vivo efficacy data for Ask1-IN-1 in neuroinflammation models remains to be published, the wealth of evidence from studies on other ASK1 inhibitors and ASK1 knockout mice strongly supports its potential as a therapeutic agent for neuroinflammatory disorders.

Future research should focus on evaluating the efficacy of Ask1-IN-1 in various animal models of neurodegenerative diseases, determining its optimal dosing regimen, and further elucidating its precise mechanism of action in different CNS cell types. Such studies will be crucial in advancing our understanding of ASK1-mediated neuroinflammation and in the development of novel therapies for these debilitating conditions.

References

- 1. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASK1 signaling regulates phase-specific glial interactions during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ASK1 signaling regulates phase specific glial interactions during neuroinflammation [igakuken.or.jp]

- 7. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 9. tandfonline.com [tandfonline.com]

Ask1-IN-1: A Technical Guide to Target Engagement and Validation in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to confirm target engagement and validate the pharmacological effects of Ask1-IN-1, a CNS-penetrant inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), within brain tissue. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams.

Introduction to ASK1 and Ask1-IN-1

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the MAPK signaling cascade. It is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively.[2] This signaling cascade plays a pivotal role in cellular processes such as apoptosis, inflammation, and differentiation.[2] Dysregulation of the ASK1 pathway has been implicated in a range of neurodegenerative and neuroinflammatory diseases, making it a compelling therapeutic target.[3][4]

Ask1-IN-1 is a potent and CNS-penetrant small molecule inhibitor of ASK1. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of ASK1 in neurological disorders.[5]

Quantitative Data for Ask1-IN-1 and Other ASK1 Inhibitors

The potency of Ask1-IN-1 and other relevant ASK1 inhibitors is summarized in the table below. These values are crucial for designing and interpreting target engagement and validation studies.

| Compound | Assay Type | IC50 | Reference |

| Ask1-IN-1 | Biochemical | 21 nM | [6] |

| Ask1-IN-1 | Cellular | 138 nM | [6] |

| ASK1-IN-6 | Biochemical | 7 nM | [6] |

| ASK1-IN-6 | Cellular | 25 nM | [6] |

| MSC2032964A | Biochemical | 93 nM | [1] |

| NQDI-1 | Not Specified | Not Specified |

Target Engagement: Confirming Ask1-IN-1 Binds to ASK1 in Brain Tissue

Target engagement assays are essential to demonstrate that a compound physically interacts with its intended target in a complex biological sample. For Ask1-IN-1 in brain tissue, the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful methodologies.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature. This change in thermal stability can be quantified to confirm target engagement.

This protocol is a general guideline and should be optimized for specific experimental conditions.

-

Brain Tissue Homogenization:

-

Harvest fresh or frozen brain tissue (e.g., cortex, hippocampus).

-

Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (brain lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

Compound Treatment:

-

Dilute the brain lysate to a final concentration of 1-2 mg/mL in lysis buffer.

-

Aliquot the lysate into separate tubes.

-

Treat the aliquots with a range of Ask1-IN-1 concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1 hour at room temperature.

-

-

Thermal Challenge:

-

Heat the treated aliquots in a thermal cycler across a temperature gradient (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the soluble fraction.

-

Perform SDS-PAGE and western blotting using a primary antibody specific for ASK1.

-

Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Develop the blot and quantify the band intensities.

-

-

Data Analysis:

-

Normalize the ASK1 band intensity to the loading control.

-

Plot the normalized intensity of soluble ASK1 as a function of temperature for both vehicle- and Ask1-IN-1-treated samples.

-

A rightward shift in the melting curve for the Ask1-IN-1-treated sample compared to the vehicle control indicates target engagement.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). This assay requires the expression of a NanoLuc®-ASK1 fusion protein.

This protocol is a general guideline and should be adapted based on the specific NanoBRET™ reagents and cell line used.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Transfect the cells with a plasmid encoding a NanoLuc®-ASK1 fusion protein using a suitable transfection reagent.

-

-

Cell Seeding:

-

24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

-

Seed the cells into a white, 96-well assay plate at an optimized density.

-

-

Compound and Tracer Addition:

-

Prepare a serial dilution of Ask1-IN-1 in Opti-MEM.

-

Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM.

-

Add the tracer to the cells, followed by the addition of the Ask1-IN-1 dilutions or vehicle.

-

-

Incubation:

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

-

Plot the BRET ratio against the concentration of Ask1-IN-1.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of Ask1-IN-1 required to displace 50% of the tracer.

-

Target Validation: Confirming the Functional Consequences of Ask1-IN-1 Engagement

Target validation experiments are crucial to demonstrate that the binding of Ask1-IN-1 to ASK1 leads to a functional downstream effect. This is typically achieved by measuring the phosphorylation status of ASK1's key downstream targets, p38 and JNK.

ASK1 Signaling Pathway

Western Blotting for Phospho-p38 and Phospho-JNK

Western blotting is a standard technique to measure the levels of specific proteins and their post-translational modifications, such as phosphorylation. A reduction in the levels of phosphorylated p38 and JNK in brain tissue following treatment with Ask1-IN-1 provides strong evidence of target validation.

-

Animal Treatment and Tissue Collection:

-

Administer Ask1-IN-1 or vehicle to animals (e.g., mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

At a designated time point after treatment, euthanize the animals and rapidly dissect the brain tissue of interest.

-

Immediately freeze the tissue in liquid nitrogen or on dry ice to preserve phosphorylation states.

-

-

Protein Extraction:

-

Homogenize the frozen brain tissue in ice-cold lysis buffer containing a cocktail of protease and phosphatase inhibitors.

-

Centrifuge the homogenate at high speed to pellet debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-p38 and phospho-JNK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis of Total Protein Levels:

-

To normalize for protein loading, strip the membrane and re-probe with antibodies for total p38 and total JNK, or run parallel gels.

-

-

Data Quantification:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of the phosphorylated protein to the total protein for both p38 and JNK.

-

Compare the ratios between the Ask1-IN-1-treated and vehicle-treated groups.

-

The following table shows representative data on the effect of an ASK1 inhibitor (NQDI-1) on p-p38 and p-JNK levels in a rat model of subarachnoid hemorrhage, as measured by western blot. This data illustrates the expected outcome of a successful target validation experiment.

| Treatment Group | Relative p-p38/p38 Expression (Fold Change vs. Sham) | Relative p-JNK/JNK Expression (Fold Change vs. Sham) | Reference |

| Sham | 1.00 | 1.00 | |

| SAH + Vehicle | ~3.5 | ~3.0 | |

| SAH + NQDI-1 | ~1.5 | ~1.2 |

Integrated Workflow for Target Engagement and Validation

The following diagram illustrates a logical workflow for the comprehensive assessment of Ask1-IN-1 in brain tissue, integrating target engagement and validation studies.

Conclusion

This technical guide provides a framework for the rigorous evaluation of Ask1-IN-1 in brain tissue. By employing a combination of target engagement assays like CETSA and NanoBRET™, and validating the functional consequences through the analysis of downstream signaling pathways, researchers can confidently establish the on-target activity of this CNS-penetrant ASK1 inhibitor. The detailed protocols and structured data presentation herein serve as a valuable resource for scientists in both academic and industrial drug discovery settings.

References

- 1. researchgate.net [researchgate.net]

- 2. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Apoptosis Signal-Regulating Kinase 1 (ASK1) Activation in Response to Oxidative and Endoplasmic Reticulum Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical member of the mitogen-activated protein kinase (MAPK) family. It functions as a key sensor for a variety of cellular stressors, most notably oxidative stress and endoplasmic reticulum (ER) stress.[1][2][3][4] Upon activation, ASK1 initiates downstream signaling cascades, primarily through c-Jun N-terminal kinase (JNK) and p38 MAPK, which orchestrate cellular responses ranging from inflammation and differentiation to apoptosis.[3][5][6] Given its central role in stress-induced cell death and inflammation, the dysregulation of ASK1 is implicated in the pathophysiology of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it a compelling target for therapeutic intervention.[1][7][8][9][10] This technical guide provides a detailed overview of the molecular mechanisms governing ASK1 activation in response to oxidative and ER stress, summarizes key quantitative data, outlines relevant experimental protocols, and discusses its role as a drug development target.

Core Mechanisms of ASK1 Activation

Under basal, non-stress conditions, ASK1 exists in an inactive state, primarily through its association with inhibitory proteins, most notably reduced thioredoxin (Trx).[1][11] The arrival of specific stress signals triggers a conformational change that relieves this inhibition, allowing for ASK1 oligomerization, autophosphorylation at Threonine 845 in its activation loop, and subsequent activation of downstream kinases.[1]

Activation in Response to Oxidative Stress

Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), is a potent activator of ASK1.[5][12] The primary mechanism involves the redox-sensitive protein thioredoxin (Trx).

-

Sensing ROS: In its reduced state, Trx directly binds to the N-terminal coiled-coil domain of ASK1, maintaining it in an inactive conformation.[1][11][12]

-

Trx Dissociation: An increase in intracellular ROS leads to the oxidation of Trx, specifically at cysteine residues (Cys32 and Cys35) within its active site.[12] This oxidation induces a conformational change in Trx, causing its dissociation from ASK1.[3][12]

-

TRAF Recruitment and Oligomerization: The release of Trx exposes docking sites on ASK1 for TNF receptor-associated factor (TRAF) proteins, particularly TRAF2 and TRAF6.[13][14][15] The recruitment of TRAF proteins promotes the homophilic interaction and oligomerization of ASK1, which is a prerequisite for its full activation.[15][16]

-

Autophosphorylation: Within the oligomeric complex, ASK1 molecules trans-autophosphorylate each other on Threonine 845, leading to full kinase activity.[1]

Activation in Response to Endoplasmic Reticulum (ER) Stress

ER stress, caused by the accumulation of unfolded or misfolded proteins, activates the Unfolded Protein Response (UPR). ASK1 is a key transducer of apoptotic signals originating from a stressed ER.[17][18]

-

IRE1 Activation: The ER transmembrane protein Inositol-requiring enzyme 1 (IRE1) is a primary sensor of ER stress. Accumulation of unfolded proteins causes IRE1 to oligomerize and autophosphorylate, activating its kinase and endoribonuclease (RNase) domains.[17][19]

-

Recruitment of TRAF2: Activated IRE1 recruits TRAF2 to its cytosolic domain.[14][19]

-

Formation of the IRE1-TRAF2-ASK1 Complex: The IRE1-TRAF2 complex then serves as a scaffold to recruit ASK1, leading to its proximity-induced activation.[14][17][18][19] This activation cascade is crucial for ER stress-induced apoptosis.[17][20]

Downstream Signaling Pathways

Once activated, ASK1 phosphorylates and activates two major MAP Kinase Kinases (MAP2Ks): MKK4/7 and MKK3/6.[3] These, in turn, activate their respective MAPK substrates, JNK and p38, initiating cascades that regulate the activity of numerous transcription factors and cellular proteins.

-

ASK1 → MKK4/MKK7 → JNK Pathway: The JNK pathway is heavily involved in mediating apoptosis, in part by phosphorylating and regulating members of the Bcl-2 family of proteins and activating transcription factors like c-Jun.[1]

-

ASK1 → MKK3/MKK6 → p38 Pathway: The p38 pathway plays a crucial role in inflammatory responses and can also contribute to apoptosis depending on the cellular context and stress duration.[1][3]

Quantitative Data on ASK1 Activation and Inhibition

The following tables summarize quantitative data related to ASK1 activity under stress and its inhibition by small molecules.

Table 1: Stress-Induced Changes in ASK1 Activity

| Stress Stimulus | Cell/System Type | Parameter Measured | Observed Change | Reference |

| H₂O₂ (3 min) | HEK293T cells | Catalytic Efficiency (kcat/Km) | ~4000-fold increase | [21] |

| H₂O₂ (3 min) | HEK293T cells | MKK6 Binding Affinity (Km) | ~1000-fold decrease | [21] |

| 2,2′-dithio-dipyridine (DTDP) | Cortical Neurons | Whole-cell K⁺ currents | Substantial increase (ASK1-dependent) | [22] |

| TNF-α / H₂O₂ | Embryonic Fibroblasts | JNK/p38 Activation | Sustained activation (lost in ASK1⁻/⁻ cells) | [5] |

Table 2: Selected Small Molecule Inhibitors of ASK1

| Inhibitor | Potency | Target Disease Area (Preclinical/Clinical) | Reference |

| Selonsertib (GS-4997) | Clinically evaluated | NASH, Diabetic Kidney Disease | [10][23] |

| PFTA-1 | Kᵢ = 340 nM | (Preclinical) | [24] |

| BPyO-34 | IC₅₀ = 520 nM | (Preclinical) | [24] |

| K811 | Not specified | Gastric Cancer (in vivo) | [25] |

Key Experimental Protocols

Investigating ASK1 signaling requires specific biochemical and cell-based assays. Below are streamlined protocols for fundamental experiments.

Protocol: Induction of Stress and Cell Lysis

-

Cell Culture: Plate cells (e.g., HEK293T, PC12, or primary neurons) to achieve 70-80% confluency on the day of the experiment.

-

Stress Induction:

-

Oxidative Stress: Treat cells with a titrated concentration of H₂O₂ (e.g., 1 mM) for a short duration (e.g., 5-30 minutes).

-

ER Stress: Treat cells with Thapsigargin (e.g., 1-20 µM) or Tunicamycin (e.g., 5-10 µg/mL) for the desired time (e.g., 30 minutes to several hours).[18]

-

-

Cell Lysis:

-

Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium vanadate, sodium fluoride) to preserve protein phosphorylation states.

-

Scrape cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for downstream analysis.

-

Protocol: ASK1 Immunoprecipitation (IP) and In-Vitro Kinase Assay

This assay directly measures the catalytic activity of ASK1.

-

Immunoprecipitation:

-

Incubate 500-1000 µg of cleared cell lysate with an anti-ASK1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

-

Pellet the beads by centrifugation and wash 3-4 times with lysis buffer, followed by one wash with kinase buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase buffer containing ATP (e.g., 50 µM) and a recombinant, kinase-dead substrate (e.g., MKK6-K82A).

-

Incubate the reaction at 30°C for 20-30 minutes.

-